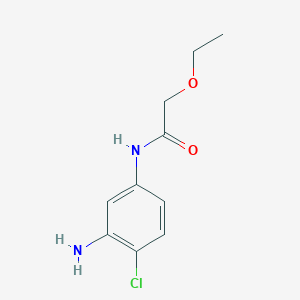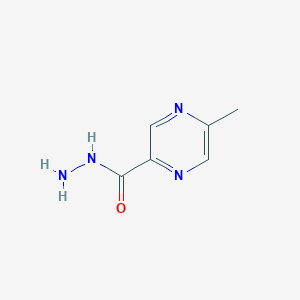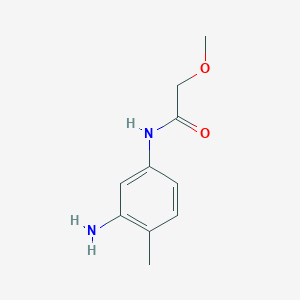![molecular formula C6H3BrN2S B1341621 3-Bromoisothiazolo[4,3-b]pyridine CAS No. 42242-14-8](/img/structure/B1341621.png)
3-Bromoisothiazolo[4,3-b]pyridine
説明
3-Bromoisothiazolo[4,3-b]pyridine is a chemical compound with the molecular formula C6H3BrN2S . It is a member of the pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including this compound, has been achieved through the condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . Structural modifications of the products have been demonstrated via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .Molecular Structure Analysis
The molecular structure of this compound is characterized by the fusion of a pyrazole and a pyridine ring, making it a bicyclic heterocyclic aromatic compound . It has three nitrogen atoms located at positions 1, 2, and 7 . The pyrazole portion of the structure is electron-rich, while the pyridine portion is electron-deficient .科学的研究の応用
Synthesis and Anticonvulsant Activity
- Application : 3-Bromoisothiazolo[4,3-b]pyridine derivatives have been investigated for their anticonvulsant properties. They are involved in the synthesis of new heterocyclic systems like isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine, demonstrating potential in the development of anticonvulsant drugs (Paronikyan et al., 2002).
Antiproliferative Activity
- Application : Certain derivatives of this compound have been synthesized and tested for their antiproliferative activity in vitro. Some compounds have shown cytotoxic activity against various human and mouse tumor cell lines, suggesting their potential use in cancer treatment (Poręba et al., 2002).
Inhibitors of Cyclin G Associated Kinase
- Application : Isothiazolo[4,3-b]pyridines, related to this compound, have been studied as inhibitors of cyclin G associated kinase (GAK). They exhibit potent affinity for GAK, although with only modest antiviral activity against the hepatitis C virus. This suggests potential applications in antiviral therapy (Li et al., 2015).
Microwave-Assisted Synthesis
- Application : Isothiazolopyridines, related to this compound, have been synthesized using both conventional chemical methods and modern microwave techniques. These compounds have significant biological activities, and microwave-assisted synthesis offers a more efficient production method (Youssef et al., 2012).
Synthesis of Novel Derivatives
- Application : Novel derivatives of isothiazolo[4,3-b]pyridine have been synthesized, expanding the structural variety of this compound class. These derivatives have potential applications in various pharmaceutical and chemical industries due to their unique structural properties (Wojciechowski & Kosiński, 2001).
将来の方向性
Pyrazolo[3,4-b]pyridine derivatives, including 3-Bromoisothiazolo[4,3-b]pyridine, have shown promising results in the field of medicinal chemistry . They have been evaluated for their potential as lead candidates against diseases like Mycobacterium tuberculosis and as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . These results reveal the potential application of pyrazolo[3,4-b]pyridines in the development of various modalities for disease diagnosis .
作用機序
Target of Action
Similar compounds such as pyrazolo[3,4-b]pyridine derivatives have been studied as inhibitors of tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Mode of Action
If it acts similarly to other trk inhibitors, it may bind to the kinase domain of trks, inhibiting their activation and downstream signaling .
Biochemical Pathways
Trk inhibitors generally affect pathways such as ras/erk, plc-γ, and pi3k/akt, which are associated with cell proliferation, differentiation, and survival .
Result of Action
If it acts as a TRK inhibitor, it could potentially inhibit the proliferation and differentiation of cells, thereby preventing the development and progression of certain cancers .
生化学分析
Biochemical Properties
3-Bromoisothiazolo[4,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin G-associated kinase (GAK), a protein kinase involved in various cellular processes The interaction between this compound and GAK results in the inhibition of the kinase’s activity, which can affect downstream signaling pathways
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of GAK by this compound can lead to alterations in cell cycle regulation and apoptosis . Moreover, this compound may affect other signaling pathways, such as those involved in inflammation and immune response, although more studies are required to confirm these effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. The compound binds to the active site of GAK, inhibiting its kinase activity . This inhibition can result in the downregulation of specific genes and proteins involved in cell cycle progression and apoptosis. Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in vitro or in vivo can lead to sustained inhibition of GAK and other target proteins, resulting in prolonged cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may selectively inhibit GAK without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions These reactions can lead to the formation of metabolites with different biochemical properties, which may influence the compound’s overall efficacy and toxicity
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, the compound’s localization to other organelles, such as the mitochondria or endoplasmic reticulum, may affect its overall biochemical properties and cellular effects.
特性
IUPAC Name |
3-bromo-[1,2]thiazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLSGKABFTZNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC(=C2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590254 | |
| Record name | 3-Bromo[1,2]thiazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42242-14-8 | |
| Record name | 3-Bromo[1,2]thiazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)



![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)


![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)




